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Compound of Interest

Compound Name:
3-Iodo-1H-indazole-5-carboxylic

acid

Cat. No.: B1326384 Get Quote

CAS Number: 885521-46-0

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole-5-carboxylic
acid, a key building block in contemporary drug discovery and development. Aimed at

researchers, scientists, and professionals in the pharmaceutical industry, this document details

the compound's physicochemical properties, synthesis, spectral data, and its significant role as

an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors like

Niraparib.

Chemical and Physical Properties
3-Iodo-1H-indazole-5-carboxylic acid is a solid organic compound with the molecular formula

C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol .[1] A summary of its key physicochemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Iodo-1H-indazole-5-carboxylic acid
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Property Value Reference

CAS Number 885521-46-0

Molecular Formula C₈H₅IN₂O₂ [1]

Molecular Weight 288.04 g/mol [1]

Physical Form Solid

Boiling Point 512.1 °C at 760 mmHg

Storage Temperature 4 °C, protect from light

Purity Typically ≥98%

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of 3-Iodo-1H-indazole-
5-carboxylic acid is not readily available in the public domain, a plausible synthetic route can

be inferred from the preparation of structurally similar compounds, such as its 6-carboxylic acid

isomer. The synthesis of indazole compounds is an active area of research due to their

significant pharmaceutical applications, with most being accessible only through artificial

synthesis.[2]

A general approach to the indazole core involves the cyclization of appropriately substituted

phenylhydrazines. For the target molecule, a potential synthetic pathway, outlined in the

workflow diagram below, would likely start from a substituted toluene derivative, proceed

through nitration, oxidation, reduction, diazotization, and finally cyclization and iodination steps.

A detailed, analogous experimental protocol for the synthesis of a related compound, methyl

1H-indazole-6-carboxylate, which is then iodinated, is described as follows:

Synthesis of methyl 1H-indazole-6-carboxylate:

Reduction of the nitro group: 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol)

is dissolved in methanol (60 mL) in a reaction vessel. Palladium on carbon (0.5 g) is added,

and the mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).[2]
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Work-up: Upon completion, the mixture is filtered, and the filtrate is evaporated to dryness to

yield the crude 4-methyl-3-aminobenzoic acid methyl ester.[2]

Diazotization and Cyclization: The crude amine is then subjected to diazotization followed by

cyclization to form the indazole ring. The crude product is dissolved in methanol (50 mL), and

sodium carbonate (35.0 g, 47.2 mmol) is added. The reaction is stirred for 1 hour.[2]

Extraction and Purification: The solvent is removed under reduced pressure, and water (150

mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined

organic extracts are washed with saturated aqueous sodium chloride solution (2 x 50 mL),

dried over anhydrous sodium sulfate, and evaporated to yield the crude methyl 1H-indazole-

6-carboxylate.[2]

Iodination to form methyl 3-iodo-1H-indazole-6-carboxylate:

Reaction Setup: Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) is dissolved in

methanol (50 mL) in a reaction vessel, and sodium hydroxide (0.8 g, 20.0 mmol) is added

with stirring.[2]

Iodination: Iodine (5.2 g, 20.0 mmol) is added in portions at room temperature over 30

minutes. The reaction is allowed to proceed for 1 hour, with monitoring by TLC.[2]

Work-up and Isolation: The filtrate is evaporated to dryness. A saturated aqueous solution of

sodium sulfite (45 mL) is added to the residue, and the mixture is stirred for 30 minutes,

leading to the precipitation of a solid. The solid is collected by filtration and dried to afford the

final product as a light yellow solid.[2]

A similar strategy, starting with 4-methyl-3-nitrobenzoic acid and following a parallel reaction

sequence, would be a logical approach to synthesize 3-Iodo-1H-indazole-5-carboxylic acid.

Spectroscopic Data
Detailed, publicly available spectral data for 3-Iodo-1H-indazole-5-carboxylic acid is limited.

However, characteristic spectral features can be predicted based on its structure and the

known spectra of related compounds.
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Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very

broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong hydrogen

bonding.[3] A sharp, intense C=O stretching absorption is expected around 1700-1725 cm⁻¹.[3]

Additional peaks corresponding to the aromatic C-H and C=C stretching, and C-I stretching

would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum would show signals in the aromatic region corresponding to

the protons on the benzene ring of the indazole core. A downfield, broad singlet for the

carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indazole ring

would be expected.

¹³C NMR: The carbon spectrum would display signals for the eight carbon atoms in the

molecule, including a characteristic signal for the carboxylic acid carbonyl carbon (typically

>170 ppm) and signals for the aromatic and indazole ring carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the compound's molecular weight (288.04 g/mol ).[4] Fragmentation patterns would likely

involve the loss of the carboxylic acid group and potentially the iodine atom. PubChemLite

predicts a monoisotopic mass of 287.93958 Da.[4]

Role in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the

design of kinase inhibitors and other therapeutic agents.[5] Indazole derivatives are known to

possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-

bacterial properties.[5]

Key Intermediate for PARP Inhibitors:

3-Iodo-1H-indazole-5-carboxylic acid and its derivatives are crucial intermediates in the

synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer

therapies. One of the most notable applications is in the synthesis of Niraparib, a

PARP1/PARP2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal

cancer. The inactive main metabolite of Niraparib is the carboxylic acid derivative, highlighting

the importance of this functional group in the molecule's metabolism.[6] The development of
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PARP inhibitors like Niraparib represents a significant advancement in personalized medicine,

particularly for patients with BRCA mutations.[7]

The general workflow for the utilization of 3-Iodo-1H-indazole-5-carboxylic acid in the

synthesis of a PARP inhibitor is depicted in the following diagram.
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Workflow: 3-Iodo-1H-indazole-5-carboxylic acid in Drug Synthesis
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Caption: Synthetic workflow from starting materials to a final drug product.
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Conclusion
3-Iodo-1H-indazole-5-carboxylic acid is a valuable and versatile building block for the

synthesis of complex, biologically active molecules. Its indazole core and strategically placed

functional groups—the carboxylic acid for amide coupling and the iodo group for cross-coupling

reactions—make it an important intermediate in the development of novel therapeutics,

particularly in the field of oncology. Further research into streamlined and scalable synthetic

routes for this compound will undoubtedly facilitate the discovery of next-generation targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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